1-O-HEXADECYL-2-O-METHYL-SN-GLYCERYL-3-PHOSPHORYLCHOLINE

Descripción general

Descripción

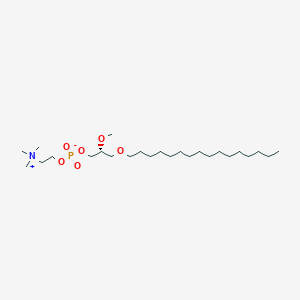

2-O-methyl PAF C-16 is a synthetic analog of platelet-activating factor (PAF). It features a methyl group attached via an ether linkage at the sn-2 position . This compound is part of a class of phospholipids known for their role in various biological processes, including inflammation and immune response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-O-methyl PAF C-16 is synthesized by attaching a methyl group to the sn-2 position of the PAF molecule via an ether linkage . The synthesis involves the following steps:

Starting Material: The synthesis begins with the preparation of the PAF molecule.

Purification: The product is purified using chromatographic techniques to obtain pure 2-O-methyl PAF C-16.

Industrial Production Methods: The process is scaled up with appropriate adjustments in reaction conditions and purification techniques to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-O-methyl PAF C-16 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

Substitution: The methyl group at the sn-2 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Oxidized derivatives with altered biological activity.

Reduction Products: Reduced forms with modified functional groups.

Substitution Products: Substituted analogs with different biological properties.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula: C25H54NO6P

- CAS Number: 78858-44-3

- Molecular Weight: 487.69 g/mol

The compound features a long-chain alkyl group (hexadecyl) and a methyl ether at the second position of the glycerol backbone, which influences its interaction with biological membranes and cellular components.

Cell Signaling Modulation

ET-16-OCH3-GPC has been shown to inhibit diacylglycerol kinase (DGK) activity in various cell types, including WEHI-3B cells. This inhibition affects the phosphorylation of diacylglycerol, a crucial step in lipid signaling pathways. Studies indicate that concentrations of 50 µM can inhibit DGK activity by approximately 70%, highlighting its potential as a tool for modulating signal transduction pathways in research settings .

Liposomal Drug Delivery

The unique structure of ET-16-OCH3-GPC makes it suitable for incorporation into liposomal formulations. Its ability to form stable liposomes enhances the delivery of hydrophobic drugs. Research has demonstrated that liposomes containing this compound can improve the bioavailability and efficacy of various therapeutic agents by facilitating their transport across biological barriers .

Neuroprotective Effects

Studies have indicated that ET-16-OCH3-GPC exhibits neuroprotective properties, particularly in models of neuronal injury. The compound accumulates in damaged brain tissue and may play a role in regulating neuronal survival through its effects on lipid metabolism and signaling pathways . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

Therapeutic Potential

The therapeutic implications of ET-16-OCH3-GPC are broad, ranging from anti-inflammatory applications to potential uses in cancer therapy due to its ability to modulate cell signaling pathways involved in proliferation and apoptosis. Its role as a phospholipid mimic allows for targeted interventions in lipid-mediated processes within cells.

Mecanismo De Acción

2-O-methyl PAF C-16 exerts its effects by interacting with PAF receptors on cell membranes . The binding of the compound to these receptors triggers a cascade of intracellular signaling events, leading to various biological responses . Key pathways involved include the activation of phospholipase C and the release of intracellular calcium . Additionally, the compound modulates the production of nitric oxide and other signaling molecules .

Comparación Con Compuestos Similares

PAF C-18: A PAF analog with an 18-carbon chain at the sn-1 position.

Hexanolamino PAF C-16: A PAF analog with an additional 4-carbon chain attached to the terminal amino group.

2-O-methyl PAF: A PAF analog with a methyl group at the sn-2 position.

Pyrrolidino PAF: A PAF analog with a 5-member lactam ring attached to the glycerol backbone.

Uniqueness: 2-O-methyl PAF C-16 is unique due to its specific structural modification at the sn-2 position, which imparts distinct biological properties . This modification allows for targeted studies on the role of the sn-2 position in PAF-mediated signaling and its potential therapeutic applications .

Actividad Biológica

1-O-Hexadecyl-2-O-methyl-SN-glyceryl-3-phosphorylcholine (ET-16-OCH3-GPC) is a synthetic phospholipid that has garnered attention for its biological activity, particularly in the context of cellular signaling and lipid metabolism. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 495.68 g/mol

- CAS Number : 78858-44-3

ET-16-OCH3-GPC is characterized by a hexadecyl chain at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, making it a unique structural analog of diacylglycerol (DAG).

Inhibition of Diacylglycerol Kinase

Research indicates that ET-16-OCH3-GPC significantly inhibits diacylglycerol kinase (DGK) activity in WEHI-3B cells. The inhibition is dose-dependent, with an IC value of approximately 8.5 µM. When cells are pre-treated with 50 µM ET-16-OCH3-GPC prior to activation with phorbol 12-myristate 13-acetate (TPA), DGK activity is reduced by about 70% . This suggests that ET-16-OCH3-GPC can modulate signaling pathways that depend on DAG, thereby influencing various cellular responses.

Protein Kinase C Inhibition

ET-16-OCH3-GPC also acts as an inhibitor of protein kinase C (PKC), which is crucial for mediating cellular responses to growth factors and hormones. Studies have shown that ET-16-OCH3-GPC inhibits the respiratory burst in human neutrophils induced by phorbol dibutyrate and formyl-methionyl-leucyl-phenylalanine (fMLP) with an IC around 80 µM . This inhibition suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Impact on Cell Viability and Metabolic Activity

In various studies, ET-16-OCH3-GPC has been evaluated for its effects on cell viability and metabolic activity. For instance, exposure to this compound has shown to alter lipid profiles in treated cells, suggesting a role in lipid metabolism modulation. Specifically, significant changes were observed in the levels of phosphatidylcholine and sphingomyelin species following treatment, indicating alterations in membrane composition and function .

Case Studies and Research Findings

- Inhibition of Neutrophil Activation : A study highlighted that ET-16-OCH3-GPC effectively inhibited PKC-mediated activation in neutrophils, suggesting its potential use in managing inflammatory diseases .

- Lipidomic Profiling : Research utilizing lipidomic approaches revealed that treatment with ET-16-OCH3-GPC led to significant up-regulation and down-regulation of various lipid classes, emphasizing its role in influencing cellular lipid metabolism .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

[(2R)-3-hexadecoxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(29-5)24-32-33(27,28)31-22-20-26(2,3)4/h25H,6-24H2,1-5H3/t25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNRKXGAJMGLIM-RUZDIDTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701000084 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78858-44-3 | |

| Record name | 1-Hexadecyl-2-methoxyglycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078858443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701000084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.